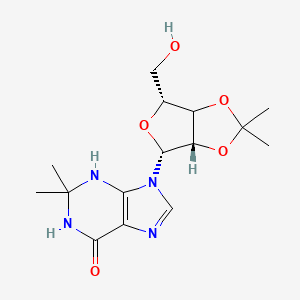
2,3-Dihydro-2,2-dimethyl-2',3'-O-(1-isopropylidene)inosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine” is a chemical compound with the molecular formula C15H22N4O5 and a molecular weight of 338.36 . It is available in a neat format .
Molecular Structure Analysis
The molecular structure of “2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine” can be represented by the SMILES notation: CC1©NC(=O)c2ncn([C@@H]3OC@HC4OC©©O[C@H]34)c2N1 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine” include a molecular weight of 338.36 . The compound is shipped at room temperature .Aplicaciones Científicas De Investigación
Photocycloaddition Studies
Photocycloaddition reactions involving similar compounds have demonstrated significant interest in understanding the regiospecific and stereospecific outcomes of these reactions under various conditions. For instance, the study by Margaretha et al. (2007) explores the photocycloaddition of 2,3-Dihydro-2,2-dimethyl-4H-thiopyran-4-one, showcasing the intricate behavior of these compounds under light irradiation and their potential in synthesizing new chemical entities (Margaretha, Schmidt, Kopf, & Sinnwell, 2007).
Antiviral Evaluation
Another fascinating area of research is the antiviral evaluation of nucleosides derived from thiouracils, which, through a series of regioselective alkylations, have shown moderate inhibition activity against Hepatitis B virus. This study by Abdel-Rahman et al. (2008) elucidates the synthesis and potential therapeutic applications of these novel nucleosides, highlighting the versatility of compounds related to 2,3-Dihydro-2,2-dimethyl-2',3'-O-(1-isopropylidene)inosine in antiviral research (Abdel-Rahman, El-Etrawy, Abdel-Megied, Zeid, & El Ashry, 2008).
Conformational and Optical Properties
The conformational and optical properties of isopropylideneadenosines have been studied, comparing theoretical and experimental approaches to understand their absolute configurations and electronic absorption spectra. Ivanova and Spiteller's (2011) work provides insight into the structural characterization of these compounds, offering a foundation for drug discovery and design based on functionalized nucleosides (Ivanova & Spiteller, 2011).
Reaction with Tellurium Tetraiodide
Research by Kuhn et al. (2005) into the reaction between tellurium tetraiodide and 2,3-Dihydro-1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene presents an intriguing exploration of the formation of carbene adducts. This study underlines the potential of such compounds in creating new chemical structures with unique properties (Kuhn, Abu-Rayyan, Piludu, & Steimann, 2005).
Propiedades
IUPAC Name |
9-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2,2-dimethyl-1,3-dihydropurin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O5/c1-14(2)17-11-8(12(21)18-14)16-6-19(11)13-10-9(7(5-20)22-13)23-15(3,4)24-10/h6-7,9-10,13,17,20H,5H2,1-4H3,(H,18,21)/t7-,9?,10+,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXMFWLPRKEFFI-CXOKJZQJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)CO)OC(O4)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]4C([C@H](O3)CO)OC(O4)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747644 |
Source


|
| Record name | 2,2-Dimethyl-9-[(3xi)-2,3-O-(1-methylethylidene)-beta-D-threo-pentofuranosyl]-1,2,3,9-tetrahydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-2,2-dimethyl-2',3'-O-(1-isopropylidene)inosine | |
CAS RN |
136207-52-8 |
Source


|
| Record name | 2,2-Dimethyl-9-[(3xi)-2,3-O-(1-methylethylidene)-beta-D-threo-pentofuranosyl]-1,2,3,9-tetrahydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


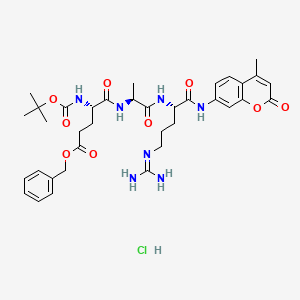

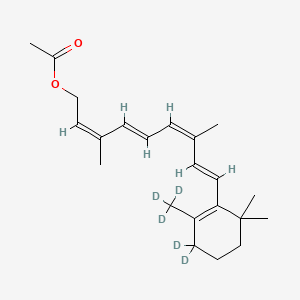
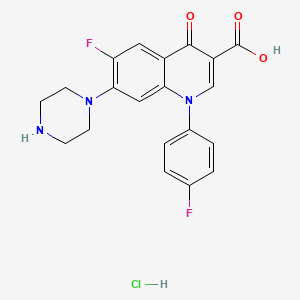
![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B1147237.png)
![(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B1147238.png)
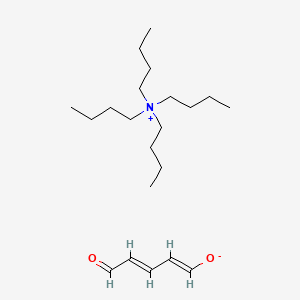
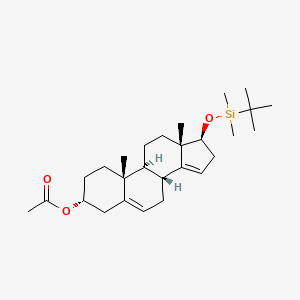
![5-BROMOBENZO[B]THIOPHENE](/img/structure/B1147249.png)